Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with:
- Methyl group (-CH₃) at position 8, increasing lipophilicity and steric bulk.
- Ethyl carboxylate (-COOEt) at position 2, contributing to solubility and reactivity .
This compound is part of the imidazo[1,2-a]pyridine family, known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . Its structural uniqueness lies in the combination of electron-donating (amino) and hydrophobic (methyl) groups, which may optimize interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGMLBLEBFJEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves condensation reactions. One common method is the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under specific conditions, although detailed conditions are less commonly reported.
Substitution: Substitution reactions, such as halogenation, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include transition metal catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural Variations and Molecular Features
The table below compares key structural analogues, focusing on substituent effects and molecular properties:
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